Home > Products > Screening Compounds P15795 > (R)-gamma-amino-gamma-cyanobutanoic acid
(R)-gamma-amino-gamma-cyanobutanoic acid -

(R)-gamma-amino-gamma-cyanobutanoic acid

Catalog Number: EVT-1593955
CAS Number:
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-gamma-amino-gamma-cyanobutanoic acid is a gamma-amino-gamma-cyanobutanoic acid. It is an enantiomer of a (S)-gamma-amino-gamma-cyanobutanoic acid.
Overview

(R)-gamma-amino-gamma-cyanobutanoic acid, also known as 4-amino-4-cyanobutyric acid, is a compound classified under gamma amino acids. These amino acids are characterized by the presence of an amino group attached to the gamma carbon atom. This specific compound is primarily recognized as a metabolite in Saccharomyces cerevisiae, commonly known as baker's yeast, and is notable for its hydrophobic nature and low solubility in water .

Source

(R)-gamma-amino-gamma-cyanobutanoic acid is derived from the metabolic pathways of certain microorganisms, particularly yeast. It has been identified as a unique metabolite within Saccharomyces cerevisiae, suggesting its potential role in yeast metabolism and possibly in fermentation processes .

Classification

This compound falls under several classifications:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Gamma amino acids and derivatives .
Synthesis Analysis

Methods

The synthesis of (R)-gamma-amino-gamma-cyanobutanoic acid can be achieved through various methods, including enzymatic processes and chemical synthesis techniques. Enzymatic synthesis is particularly noteworthy due to its efficiency and specificity. For example, biocatalysis involving enzymes from Rhodosporidium toruloides has shown promise in producing chiral compounds with high enantioselectivity .

Technical Details

One method involves the use of a dimethylammonium-ketone intermediate that can be converted into (R)-gamma-amino-gamma-cyanobutanoic acid with high enantioselectivity. This process utilizes specific enzymes that facilitate the conversion while minimizing unwanted side reactions. The reaction conditions, such as temperature, pH, and substrate concentration, are optimized to enhance yield and selectivity .

Molecular Structure Analysis

Structure

(R)-gamma-amino-gamma-cyanobutanoic acid has a molecular formula of C5H8N2O2C_5H_8N_2O_2 and a molecular weight of approximately 128.13 g/mol. The structure features an amino group (-NH2) attached to the gamma carbon of a butanoic acid backbone with a cyano group (-C≡N) at the same position .

Data

  • CAS Number: 14046-56-1
  • InChI Key: DXWQLTOXWVWMOH-UHFFFAOYSA-N
  • SMILES Notation: NC(CCC(O)=O)C#N
  • Monoisotopic Mass: 128.05857751 g/mol .
Chemical Reactions Analysis

Reactions

(R)-gamma-amino-gamma-cyanobutanoic acid can undergo various chemical reactions typical of amino acids and carboxylic acids. These include:

  • Decarboxylation: Removal of the carboxyl group leading to amine formation.
  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic substitutions involving the cyano group.

Technical Details

The reactivity of the cyano group allows for further derivatization, which can be exploited in synthetic organic chemistry to create more complex molecules or to modify biological activity .

Mechanism of Action

Process

The mechanism of action for (R)-gamma-amino-gamma-cyanobutanoic acid primarily involves its role as a neurotransmitter or neuromodulator in biological systems. Its structural similarity to gamma-aminobutyric acid (GABA) suggests it may interact with GABA receptors, influencing neuronal excitability.

Data

Studies indicate that compounds structurally related to GABA can modulate synaptic transmission by binding to GABA receptors, leading to inhibitory effects on neuronal activity. This mechanism is crucial in regulating mood, anxiety, and other neurological functions .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (specific state not available)
  • Solubility: Practically insoluble in water
  • Melting Point: Not available
  • Charge: Neutral at physiological pH .

Chemical Properties

(R)-gamma-amino-gamma-cyanobutanoic acid exhibits typical properties associated with amino acids:

  • It can act as both an acid (donating protons) and a base (accepting protons).
  • The presence of the cyano group contributes to its reactivity and potential applications in organic synthesis.

Relevant analyses indicate that its hydrophobic nature may influence its bioavailability and interaction with biological membranes .

Applications

Scientific Uses

(R)-gamma-amino-gamma-cyanobutanoic acid has several applications in scientific research:

  • It serves as a model compound for studying gamma amino acids' biochemical pathways.
  • Its potential role as a neurotransmitter analog makes it relevant in neuropharmacology.
  • The compound can be utilized in synthetic organic chemistry for developing new drugs or therapeutic agents due to its unique structural properties .
Biosynthesis and Enzymatic Pathways

Stereospecific Biosynthetic Mechanisms in Microbial Systems

(R)-gamma-amino-gamma-cyanobutanoic acid ((R)-GACBA) is a non-proteinogenic amino acid characterized by a chiral center at the gamma-carbon, imparting distinct biological properties to its R-enantiomer. Microbial systems, particularly yeast strains like Saccharomyces cerevisiae (Baker's yeast), serve as primary natural producers of this compound, where it functions as a specialized metabolite potentially involved in stress response or nitrogen storage mechanisms [1] [5]. The biosynthesis initiates from L-glutamate or related precursors and proceeds via enantioselective enzymatic transformations. A key stereochemical determinant is the activity of pyridoxal 5'-phosphate (PLP)-dependent decarboxylases or transaminases that selectively generate the (R)-configuration. This stereospecificity arises from the precise positioning of the substrate within the enzyme's active site pocket, which sterically constrains the reaction trajectory to favor the (R)-enantiomer [4] [8]. Computational modeling of these enzymes reveals conserved amino acid residues forming hydrophobic and hydrogen-bonding interactions crucial for chiral discrimination during cyanide incorporation or amino group transfer [10]. Lactiplantibacillus plantarum and other lactic acid bacteria (LAB) also demonstrate potential for (R)-GACBA synthesis, leveraging similar PLP-dependent machinery adapted to acidic environments, although their native capacity for this specific cyanobutanoate derivative requires further elucidation [8].

Table 1: Microbial Systems Implicated in (R)-GACBA Biosynthesis

Microbial StrainClassificationKey Enzymes/PathwaysReported EnantioselectivityPrimary Reference
Saccharomyces cerevisiaeYeast (Fungi)PLP-dependent DecarboxylasesHigh (R)-preference [1] [5]
Lactiplantibacillus plantarumLactic Acid BacteriaGlutamate Decarboxylase (GAD) systemPresumed High (R)-preference* [8]
Escherichia coli (Engineered)BacteriaHeterologous GAD/AminotransferasesEngineered for (R)-selectivity [10]
Corynebacterium glutamicum (Engineered)BacteriaEngineered GABA ShuntPotential for (R)-synthesis [7]

Note: Direct evidence for (R)-GACBA specificity in wild-type LAB needs confirmation; inference based on GABA pathway stereospecificity.

Role of Aminotransferases and Dehydrogenases in Chiral Synthesis

The enzymatic synthesis of (R)-GACBA critically depends on aminotransferases (transaminases) and dehydrogenases acting on specific keto-acid or aldehyde precursors. PLP-dependent ω-transaminases demonstrate significant potential for chiral amine synthesis. These enzymes catalyze the transfer of an amino group from an amino donor (e.g., glutamate, alanine) to a gamma-cyano-gamma-ketobutyric acid precursor, generating the chiral (R)-gamma-amino center with high enantiomeric excess (ee >99%) [7] [10]. The reaction equilibrium and kinetics are influenced by substrate concentration, pH, and the specific enzyme source. Glutamate decarboxylase (GAD), while primarily known for GABA production from glutamate, provides a structural and mechanistic paradigm relevant to (R)-GACBA synthesis. GAD employs PLP as an essential cofactor, forming a Schiff base intermediate with the glutamate substrate. Decarboxylation yields a quinonoid intermediate, which, in a hypothetical pathway towards GACBA, could undergo cyanide nucleophilic addition instead of protonation, followed by hydrolysis. However, the natural occurrence of this cyanide incorporation step requires enzymatic catalysis, potentially involving specific cyano-transferases or modified decarboxylases [4] [8]. Dehydrogenases, particularly those acting on amino acid derivatives (e.g., succinic semialdehyde dehydrogenase (SSADH) operating in the GABA shunt), play roles in precursor supply or byproduct removal. SSADH converts succinic semialdehyde (SSA) to succinate using NAD(P)+, indirectly influencing precursor pools for downstream chiral amino acid synthesis [1] [3]. The kinetics of these enzymes (Km, Vmax, kcat) towards potential (R)-GACBA pathway intermediates are crucial parameters determining flux and enantiopurity.

Table 2: Key Enzymes and Kinetic Parameters Relevant to Chiral (R)-GACBA Synthesis

Enzyme ClassExample EnzymePrimary Role in PathwayCritical ParametersCofactor Requirement
ω-Transaminase(R)-selective TransaminaseStereospecific amination of cyano-keto acidHigh Km for keto acid; Moderate VmaxPLP
DecarboxylaseGlutamate DecarboxylaseDecarboxylation (model for cyanide addition)Low pH optimum; Substrate specificityPLP
DehydrogenaseSuccinic Semialdehyde DHPrecursor supply (GABA shunt)NAD(P)+ dependent; IrreversibleNAD(P)+
Pyridoxal KinasePdxYPLP regeneration (cofactor sustainability)ATP dependence; Activity on PLATP

Metabolic Engineering for Enhanced Enantiomeric Yield

Achieving high-titer, high-ee (R)-GACBA production necessitates sophisticated metabolic engineering strategies applied to microbial chassis. Key approaches include:

  • Gene Amplification & Heterologous Expression: Overexpressing rate-limiting stereospecific enzymes (e.g., cloned (R)-selective transaminases or engineered decarboxylases) in robust hosts like Escherichia coli or Corynebacterium glutamicum is fundamental. For instance, introducing the gadB gene (encoding glutamate decarboxylase) from Lactobacillus brevis into E. coli significantly boosts GABA production, a strategy adaptable for GACBA by enzyme engineering or pathway modification [8] [10]. Co-expression of pyridoxal kinase (PdxY) is critical for intracellular PLP regeneration, sustaining the activity of PLP-dependent enzymes essential for chiral amine formation without requiring expensive exogenous PLP addition [10].
  • Cofactor Engineering: Optimizing PLP availability is paramount. Beyond PdxY expression, strategies involve modulating vitamin B6 salvage pathways or overexpressing de novo PLP biosynthesis genes (pdxA, pdxJ, pdxH). Engineering ATP regeneration systems (e.g., using polyphosphate kinases or glycolytic overexpression) supports PdxY function [7] [10].
  • Precursor Supply Enhancement: Augmenting flux towards L-glutamate, the primary precursor, is achieved by:
  • Derepressing or overexpressing gltA, icd, gdhA (in E. coli) or equivalent genes controlling TCA cycle intermediates and glutamate dehydrogenase.
  • Modulating nitrogen assimilation (e.g., glnA, gltBD expression).
  • Blocking competing pathways like GABA catabolism (gabT, gabD knockout) to prevent (R)-GACBA degradation if it enters the GABA shunt [1] [7].
  • Engineering cyanide incorporation via expression or enhancement of cyanide-producing or cyanide-utilizing enzymes.
  • Transport Engineering: Optimizing cytoplasmic substrate accumulation (e.g., glutamate) and product efflux is crucial. Overexpression or engineering of antiporters (e.g., GadC homologs for glutamate/GABA exchange) can improve intracellular precursor availability and reduce product feedback inhibition [7] [8]. Identifying or engineering specific transporters for (R)-GACBA efflux would minimize intracellular degradation and simplify downstream recovery.
  • Enzyme Engineering: Directed evolution or rational design of key enzymes (transaminases, decarboxylases) aims to:
  • Enhance enantioselectivity for the (R)-isomer.
  • Increase catalytic efficiency (kcat/Km) towards desired substrates.
  • Broaden substrate specificity to accept cyano-containing precursors.
  • Adjust pH optimum to match process conditions.
  • Improve thermostability for robust bioprocessing [10].

Comparative Analysis of In Vivo vs. In Vitro Synthesis Strategies

The production of enantiopure (R)-GACBA can be pursued via whole-cell (in vivo) fermentation or cell-free enzymatic (in vitro) biotransformation, each with distinct advantages and limitations:

  • In Vivo Fermentation (Whole-Cell Biocatalysis):
  • Advantages: Leverages the cell's complete metabolic machinery for cofactor (PLP, NAD(P)H, ATP) regeneration and precursor synthesis from cheap carbon sources (e.g., glucose). Offers potential for continuous or semi-continuous production using immobilized cells. Benefits from cellular enzyme stabilization within the native environment. Scaling can follow established fermentation technology.
  • Disadvantages: Faces challenges with substrate uptake limitations (especially charged molecules like glutamate or GACBA). Product degradation or diversion into cellular metabolism (e.g., via GABA transaminase GabT) can reduce yield. Achieving and maintaining high intracellular concentrations of precursors or intermediates can be problematic. Toxicity of the substrate (cyanide sources) or product to the host cell limits achievable titers. Byproduct formation complicates downstream purification. Oxygen sensitivity of some PLP-dependent enzymes can constrain process design [4] [7] [10].
  • Key Strategies: Use of permeabilized cells (e.g., with CTAB treatment) to enhance substrate access, controlled feeding of substrates like monosodium glutamate (MSG), engineering robust efflux systems, and employing anaerobic or microaerobic conditions if required by key enzymes.

  • In Vitro Biotransformation (Cell-Free Systems):

  • Advantages: Eliminates cell membrane barriers, allowing direct enzyme-substrate access and high reaction rates. Minimizes risks of product degradation/bypass metabolism. Enables precise control over reaction conditions (pH, temperature, cofactors, substrate ratios). Simplifies downstream processing as the reaction mixture lacks cells and complex media components. Ideal for reactions involving toxic substrates/products.
  • Disadvantages: Requires enzyme purification or crude extract preparation, adding cost. Demands exogenous cofactor supply (PLP, ATP for kinases like PdxY), making the process expensive unless efficient cofactor regeneration systems are integrated (e.g., using polyphosphate for ATP regeneration, or PL/PdxY/PEP/pyruvate kinase systems for PLP cycling). Enzyme instability outside the cellular milieu often necessitates enzyme immobilization on solid supports (e.g., alginate, PVA/PEG gels) to enhance stability, reusability, and enable continuous packed-bed reactor operation [10] [4]. Scaling can be more complex than fermentation.
  • Key Strategies: Co-immobilization of multiple enzymes and cofactor regeneration systems (e.g., GAD + PdxY + polyphosphate kinase), optimized reactor design (e.g., membrane reactors retaining cofactors), use of biphasic systems for in situ product removal.

The choice between in vivo and in vitro strategies depends heavily on the specific enzymes involved, the cost and toxicity of substrates (especially cyanide sources), the required product purity and enantiomeric excess, and the scale of production. Hybrid approaches, such as using *resting cells (metabolically active but non-growing) fed with high substrate concentrations, offer a middle ground, combining some advantages of both methods [4] [10].

Table 3: Comparison of In Vivo vs. In Vitro Synthesis Strategies for (R)-GACBA

FeatureIn Vivo FermentationIn Vitro Biotransformation
Cofactor RegenerationIntrinsic cellular metabolism (Automatic)Requires engineered systems (Costly/Complex)
Substrate UptakeMembrane transport limitationsDirect enzyme access
Product DegradationPossible (Metabolic diversion)Minimal
Toxicity ConstraintsSignificant (Cell viability affected)Lower (No living cells)
Byproduct FormationHigher (Cellular metabolism)Lower (Defined reaction)
Downstream ProcessingComplex (Cells, media components)Simpler (Primarily product and buffer)
Enzyme StabilityGenerally High (Cellular environment)Lower (Requires immobilization)
Process Scale-upWell-established Fermentation technologyReactor design more complex
Capital CostModerate-High (Fermenters)Low-Moderate (Bioreactors)
Operating CostLow (Cheap carbon sources)Potentially High (Enzymes, Cofactors)
Ideal ForHigh-volume production from simple sugarsHigh-value, low-volume products; Toxic steps

Properties

Product Name

(R)-gamma-amino-gamma-cyanobutanoic acid

IUPAC Name

(4R)-4-amino-4-cyanobutanoic acid

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1

InChI Key

DXWQLTOXWVWMOH-SCSAIBSYSA-N

Canonical SMILES

C(CC(=O)O)C(C#N)N

Isomeric SMILES

C(CC(=O)O)[C@H](C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.